

# An In-depth Technical Guide to 4-Benzoylphenyl Methacrylate for Scientific Applications

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## Compound of Interest

Compound Name: *4-Benzoylphenyl methacrylate*

Cat. No.: *B1600103*

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This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of **4-Benzoylphenyl methacrylate**, a versatile compound widely utilized in polymer chemistry. This document details its various synonyms, key physicochemical properties, and detailed experimental protocols for its synthesis and application. Furthermore, it elucidates the fundamental mechanism of its action as a photoinitiator through a signaling pathway diagram.

## Chemical Synonyms and Identifiers

**4-Benzoylphenyl methacrylate** is known by a variety of names in scientific literature and commercial catalogs. A comprehensive list of these synonyms and identifiers is provided in Table 1 to facilitate literature searches and material sourcing.

Table 1: Synonyms and Identifiers for **4-Benzoylphenyl Methacrylate**

Identifier Type	Identifier	Reference(s)
IUPAC Name	(4-benzoylphenyl) 2-methylprop-2-enoate	<a href="#">[1]</a>
CAS Number	56467-43-7	<a href="#">[1]</a>
Molecular Formula	C <sub>17</sub> H <sub>14</sub> O <sub>3</sub>	<a href="#">[2]</a>
Synonyms	4-(Methacryloyloxy)benzophenone	<a href="#">[3]</a>
Methacrylic Acid 4-Benzoylphenyl Ester		<a href="#">[3]</a>
2-Propenoic acid, 2-methyl-, 4-benzoylphenyl ester		<a href="#">[4]</a>
4-methacryloyloxy-benzophenone		<a href="#">[4]</a>
4-benzoylphenyl 2-methylprop-2-enoate		<a href="#">[4]</a>

## Physicochemical Properties

A summary of the key quantitative properties of **4-Benzoylphenyl methacrylate** is presented in Table 2. These properties are crucial for its application in various experimental settings.

Table 2: Quantitative Data for **4-Benzoylphenyl Methacrylate**

Property	Value	Reference(s)
Molecular Weight	266.29 g/mol	[2]
Melting Point	63 °C	[2][4]
Boiling Point	418.2 ± 24.0 °C (Predicted)	[2][4]
Density	1.142 ± 0.06 g/cm³ (Predicted)	[3]
Appearance	White to light yellow powder/crystal	[3]
Solubility	Soluble in toluene	[5]
Storage Temperature	2-8°C, stored under nitrogen	[5]

## Experimental Protocols

This section provides detailed methodologies for the synthesis of **4-Benzoylphenyl methacrylate** and its application in the formulation of a dental composite resin.

### Synthesis of 4-Benzoylphenyl Methacrylate

This protocol describes the synthesis of **4-Benzoylphenyl methacrylate** via the esterification of 4-hydroxybenzophenone with methacryloyl chloride.[6][7]

#### Materials:

- 4-hydroxybenzophenone
- Methacryloyl chloride
- Pyridine (or another suitable base like triethylamine)
- Ethyl acetate
- Ethanol
- Water

- Anhydrous sodium sulfate
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator
- Recrystallization apparatus

Procedure:

- In a round-bottom flask, dissolve 6.0 g of 4-hydroxybenzophenone in 70 ml of pyridine.
- Cool the stirred solution in an ice bath.
- Slowly add 4.4 ml of methacryloyl chloride to the solution. Maintain the temperature around 0°C during the addition.
- After the addition is complete, allow the reaction to proceed with stirring for 1 hour at 0°C.
- Remove the ice bath and continue stirring at room temperature for an additional 3 hours.
- Pour the reaction mixture into a separatory funnel containing water and ethyl acetate to extract the product.
- Wash the organic layer sequentially with 5% NaOH solution and then with water until the aqueous layer is neutral.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator.
- Recrystallize the crude product from a mixture of ethyl acetate, ethanol, and water to obtain pure **4-Benzoylphenyl methacrylate**.[\[7\]](#)

- Dry the purified product under vacuum.

## Preparation of a Dental Composite Resin

This protocol outlines the preparation of an experimental dental composite resin using **4-Benzoylphenyl methacrylate** as a component of the photoinitiator system.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

### Materials:

- Bisphenol A-glycidyl methacrylate (Bis-GMA) (resin matrix)
- Urethane dimethacrylate (UDMA) (resin matrix)
- 2-hydroxyethyl methacrylate (HEMA) (resin matrix)
- Triethylene glycol dimethacrylate (TEGDMA) (diluent monomer)
- Silanized silica (filler)
- **4-Benzoylphenyl methacrylate** (photoinitiator)
- Camphorquinone (CQ) (co-photoinitiator)
- 2-(Dimethylamino)ethyl methacrylate (DMAEMA) (co-initiator/amine accelerator)
- Butylated hydroxytoluene (BHT) (stabilizer)
- Mixing vessel (light-protected)
- Magnetic stirrer
- Dental curing light (e.g., LED, ~470 nm)

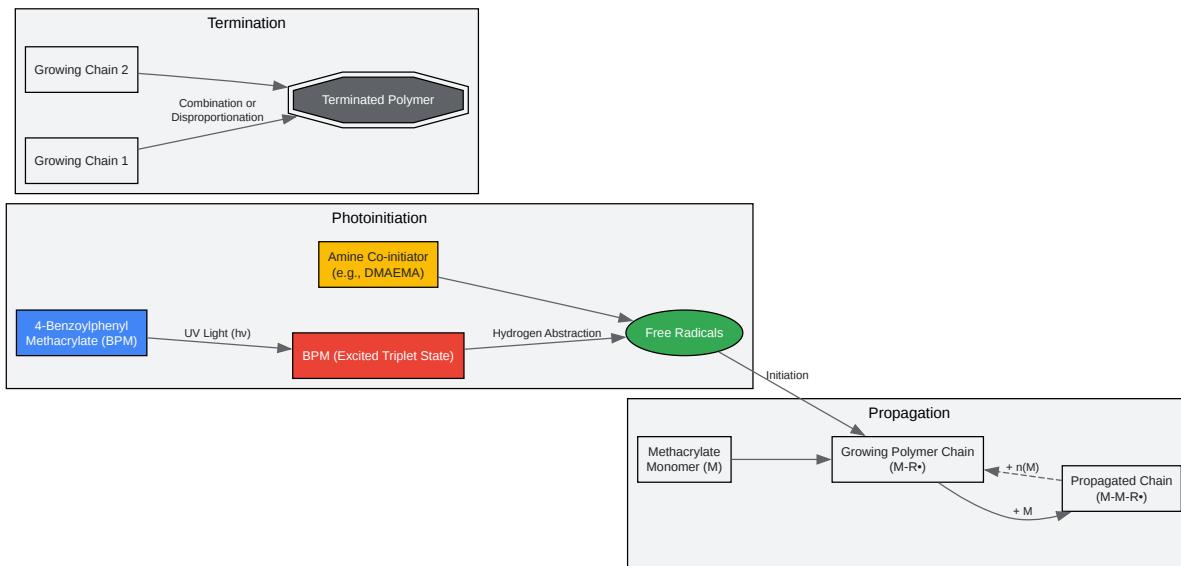
### Procedure:

- In a light-protected vessel, prepare the resin matrix by mixing Bis-GMA, UDMA, HEMA, and TEGDMA in a desired weight ratio (e.g., 40:40:10:10 wt%).[\[8\]](#)

- Gently heat the mixture to approximately 70°C while stirring with a magnetic stirrer until a homogeneous solution is obtained.
- To the cooled resin matrix, add the stabilizer (BHT, e.g., 0.1 wt%), the photoinitiator system components (e.g., **4-Benzoylphenyl methacrylate**, CQ at a specific molar ratio), and the co-initiator (DMAEMA, e.g., 0.9 wt%).<sup>[8]</sup>
- Stir the mixture in the dark for several hours to ensure complete dissolution and homogeneity.
- Gradually incorporate the silanized silica filler (e.g., 45 wt%) into the resin mixture using a suitable mixing method (e.g., hand mixing with a spatula followed by mechanical mixing) until a uniform paste is formed.<sup>[8][9]</sup>
- The prepared composite can then be placed in a mold and cured by exposing it to a dental curing light for a specified duration (e.g., 20-40 seconds).

## Signaling Pathway and Mechanism of Action

**4-Benzoylphenyl methacrylate** primarily functions as a Type II photoinitiator in free-radical polymerization.<sup>[13][14]</sup> Its mechanism involves the absorption of UV light, leading to an excited state, followed by hydrogen abstraction from a co-initiator (typically an amine) to generate free radicals that initiate polymerization.



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